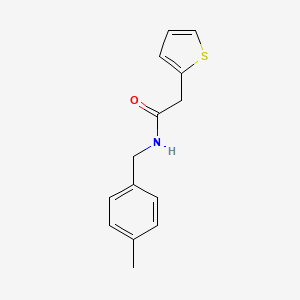![molecular formula C18H19N5OS B2652343 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921860-34-6](/img/structure/B2652343.png)
7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study on similar compounds, including triazoles, discusses the synthesis and characterization of these compounds, highlighting their potential for various applications, including antibacterial and antioxidant activities (Anusevičius et al., 2015).
Applications in Heterocyclic Synthesis
- Research has explored the utility of compounds like 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole in heterocyclic synthesis, indicating its potential for biological and medicinal exploration (Salem et al., 2021).
Antimicrobial Applications
- Studies have shown that compounds structurally related to the specified chemical, particularly those with triazole moieties, exhibit antimicrobial properties, suggesting potential applications in combating various bacterial infections (Bayrak et al., 2009).
Antiulcer and Antisecretory Properties
- Similar chemical structures have been synthesized and evaluated for their potential as antiulcer agents. Though no significant antisecretory activity was found, some compounds demonstrated good cytoprotective properties (Starrett et al., 1989).
Anti-inflammatory Activity
- Research on related triazole derivatives has revealed their efficacy as anti-inflammatory agents, indicating possible medical applications for controlling inflammation (Toma et al., 2017).
Agricultural and Horticultural Uses
- Studies have shown the application of triazole-based compounds in agriculture and horticulture as plant growth retardants, offering insights into the regulation of terpenoid metabolism and its effects on plant growth (Grossmann, 1990).
Anticancer and Antioxidant Properties
- Research has been conducted on the antioxidant and anticancer activity of derivatives similar to the mentioned compound, indicating potential uses in cancer treatment and as antioxidants (Tumosienė et al., 2020).
Insecticidal Effects
- Some studies have also explored the insecticidal properties of related compounds against pests like the cotton leafworm, Spodoptera littoralis, suggesting their potential use in pest control (Soliman et al., 2020).
properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-24-16-7-5-15(6-8-16)22-10-11-23-17(22)20-21-18(23)25-13-14-4-3-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRBVBCPPZHINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

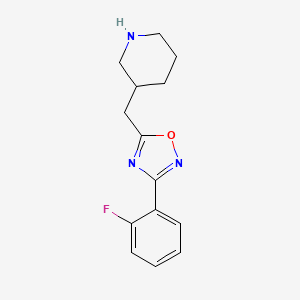
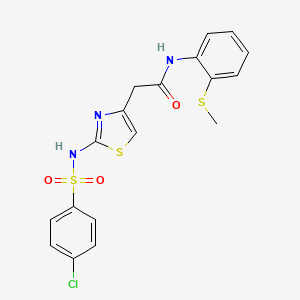
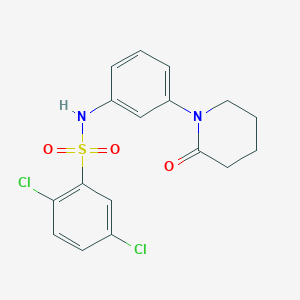
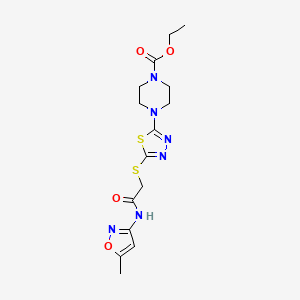
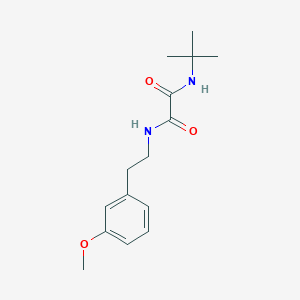
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine](/img/structure/B2652270.png)
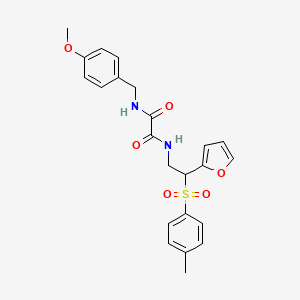

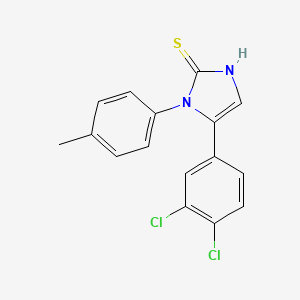

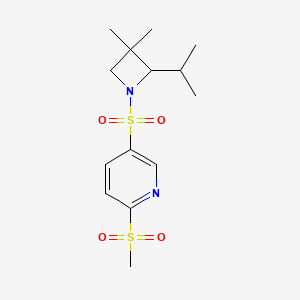

![1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2652281.png)
